6-fluoro-1H-indazol-3-amine
Overview
Description
6-fluoro-1H-indazol-3-amine is a fluorinated derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.
Mechanism of Action
Target of Action
6-Fluoro-1H-indazol-3-amine is a derivative of indazole, a heterocyclic compound that has been found to have significant antitumor activity . The primary targets of this compound are human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. It has been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . The R1 substituent on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity of Hep-G2 .
Biochemical Pathways
The compound affects the p53/MDM2 pathway, which plays a crucial role in regulating the cell cycle and preventing cancer. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells .
Pharmacokinetics
The compound’s potent inhibitory effects against various cancer cell lines suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and proliferation. For example, one study found that a compound exhibited a promising inhibitory effect against the K562 cell line with the IC50 (50% inhibition concentration) value of 5.15 µM . This compound also showed great selectivity for normal cells .
Biochemical Analysis
Biochemical Properties
6-Fluoro-1H-indazol-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with kinases, such as RIP2 kinase, which is involved in inflammatory responses . The compound’s interaction with these enzymes is characterized by its ability to bind to the active site, thereby inhibiting their activity. This inhibition can lead to a cascade of biochemical events that ultimately affect cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as those from lung, prostate, and leukemia, the compound has demonstrated significant inhibitory effects on cell proliferation . It influences cell signaling pathways, including the p53/MDM2 pathway, which is crucial for cell cycle regulation and apoptosis . Additionally, this compound affects gene expression and cellular metabolism, leading to altered cellular functions and reduced tumor growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as kinases, leading to their inhibition . This binding is facilitated by the compound’s unique chemical structure, which allows it to fit precisely into the enzyme’s active site. The inhibition of these enzymes results in the disruption of signaling pathways and changes in gene expression, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibitory effects on target enzymes . Prolonged exposure may lead to degradation, reducing its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . Higher doses may lead to toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s effects on metabolite levels have been studied, revealing its potential to alter metabolic processes in cancer cells . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy . Understanding these mechanisms is essential for optimizing the delivery and distribution of the compound in clinical settings.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications are involved in this process, ensuring that the compound reaches its intended site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzonitrile with hydrazine hydrate, followed by cyclization in the presence of a base such as sodium ethoxide . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted indazole compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-amine: Lacks the fluorine atom, resulting in different biological activity.
6-chloro-1H-indazol-3-amine: Chlorine substitution alters its reactivity and potency.
6-bromo-1H-indazol-3-amine: Bromine substitution provides different pharmacokinetic properties.
Uniqueness
6-fluoro-1H-indazol-3-amine stands out due to the presence of the fluorine atom, which enhances its metabolic stability and binding affinity to target proteins. This fluorine substitution often results in improved pharmacological properties compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
6-fluoro-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOGFRGFWFEFNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620411 | |
Record name | 6-Fluoro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404827-75-4 | |
Record name | 6-Fluoro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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